molecular formula C17H19ClFN3O3S B2631255 N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1206999-38-3

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2631255
CAS No.: 1206999-38-3
M. Wt: 399.87
InChI Key: FHSOUOOPAYWDFX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound with the molecular formula C17H19ClFN3O3S and a molecular weight of 399.87. It has been studied as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involves the pairing of a new ether-based scaffold with a novel sulfone-based head group . The specific details of the synthesis process are not provided in the available sources.

Scientific Research Applications

  • Anti-inflammatory Activity : Research on derivatives of the compound demonstrates significant anti-inflammatory activity, highlighting the therapeutic potential of this chemical class. Derivatives synthesized by reacting pyrazole with substitutions at phenyl and benzofuran positions with various substituted acetamides showed notable anti-inflammatory effects, indicating the compound's relevance in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

  • Molecular Conformations and Hydrogen Bonding : Studies on molecular conformations and hydrogen bonding patterns of related compounds reveal intricate details about their crystal structures. These insights are crucial for understanding the compound's interactions at the molecular level, which is essential for designing drugs with desired properties (Narayana et al., 2016).

  • Isostructural Analysis : Isostructural analysis of related compounds provides essential data on their crystalline forms, offering valuable information for material science applications. Such studies contribute to the knowledge base necessary for developing compounds with specific physical and chemical properties (Kariuki et al., 2021).

  • Pesticide Potential : The structural characterization of N-derivatives of related compounds indicates their potential as pesticides. X-ray powder diffraction characterization of these compounds showcases their promise in agricultural applications, pointing towards the versatility of this chemical class (Olszewska et al., 2011).

  • Coordination Complexes and Antioxidant Activity : The synthesis and characterization of coordination complexes derived from pyrazole-acetamide derivatives, and their significant antioxidant activity, further exemplify the compound's potential in medicinal chemistry. These findings underscore the importance of such compounds in developing new therapeutic agents (Chkirate et al., 2019).

Mechanism of Action

This compound acts as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating the electrical activity of cells, and activators of these channels can have various therapeutic effects.

Future Directions

The compound has shown promise as a GIRK channel activator, displaying nanomolar potency and improved metabolic stability over prototypical urea-based compounds . Future research may focus on further optimizing these properties and exploring potential therapeutic applications.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O3S/c1-10-14(8-17(23)20-12-3-4-16(19)15(18)7-12)11(2)22(21-10)13-5-6-26(24,25)9-13/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSOUOOPAYWDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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